4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[2-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4/c1-23(2)18-7-3-16(4-8-18)20(15-22)25-13-11-24(12-14-25)19-9-5-17(21)6-10-19/h3-10,20H,11-15,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRVFTVCIAWWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine intermediate.
Attachment of the Aniline Moiety: The final step involves the coupling of the piperazine derivative with N,N-dimethylaniline through reductive amination or other suitable coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 6-[4-[2-amino-1-(4-fluorophenyl)ethyl]piperazin-1-yl]-5-(4-fluorophenyl)pyrimidin-4-amine
- Molecular Formula : C22H24F2N6
- Molecular Weight : 410.5 g/mol
- CAS Number : 2505078-08-8
Anticancer Activity
Research indicates that derivatives of this compound are being investigated for their anticancer properties. For instance, compounds with similar structures have shown promise as inhibitors of specific kinases involved in cancer cell proliferation. The modulation of signaling pathways, particularly those involving NF-kB, has been a focal point in studies assessing the anticancer potential of related compounds .
Neurological Applications
The structure of this compound suggests potential applications in treating neurological disorders. Compounds with piperazine moieties have been explored for their effects on serotonin and dopamine receptors, making them candidates for developing treatments for conditions such as depression and anxiety . The presence of the fluorophenyl group enhances the lipophilicity and receptor binding affinity, which is crucial for CNS activity.
Inhibition of IKKα
Studies have highlighted the role of inhibitors targeting IKKα (Inhibitor of Nuclear Factor Kappa-B Kinase α), which is involved in inflammatory responses and cancer progression. Compounds similar to this one have been synthesized and evaluated for their potency against IKKα, showing promising results in vitro .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that:
- The presence of a piperazine ring is crucial for biological activity.
- Fluorination increases binding affinity to target receptors.
- Substitutions on the aromatic rings can significantly alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways involved depend on the specific receptor subtype and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o): Key Difference: Replaces the 4-fluorophenyl group with a 2,4-dichlorophenyl substituent on piperazine.
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide :
Analogues with Alternative Core Structures
- Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g): Key Difference: Replaces dimethylaniline with a benzimidazole-pyridinyl core. Impact: The benzimidazole core enhances planar rigidity, improving antimycobacterial activity (MIC = 0.112 μM) but may reduce CNS-targeted activity due to increased polarity .
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Key Difference: Substitutes the ethylamino linker with an acetamide group and uses a methylpiperazine. Impact: The amide group improves solubility but may limit membrane permeability compared to the ethylamine linker in the target compound .
Functional Group Variations
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide: Key Difference: Retains the 4-fluorophenyl group but replaces dimethylaniline with a fluorophenylacetamide.
Comparative Data Table
Research Implications
- Electron-Withdrawing Groups : Fluorine and chlorine on piperazine improve binding specificity but differ in steric and electronic effects .
- Linker Flexibility: Ethylamino linkers (as in the target compound) may favor conformational adaptability for receptor interactions, whereas rigid cores (e.g., benzimidazole) prioritize target-specific activity .
- Solubility vs. Permeability : Amide-containing analogues trade lipophilicity for solubility, which may limit their utility in CNS applications compared to dimethylaniline derivatives .
Biological Activity
The compound 4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline is a synthetic derivative belonging to the class of piperazine compounds. It exhibits a complex structure characterized by a piperazine ring, a fluorophenyl group, and an N,N-dimethylaniline moiety. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure supports various interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for the uptake of nucleosides like uridine and adenosine, which play significant roles in cellular metabolism and signaling.
Inhibition of ENTs
Research indicates that this compound inhibits the function of ENTs in a non-competitive manner. The compound reduces the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), suggesting a strong binding affinity to the transporter sites. This inhibition leads to decreased nucleoside transport, impacting nucleotide synthesis and adenosine signaling pathways .
Pharmacological Properties
The compound has been evaluated for various pharmacological activities, including:
- Antidepressant Effects : The piperazine derivatives are often explored for their potential in treating depression due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
Case Studies and Research Findings
- In Vitro Studies : In cellular models, this compound has demonstrated significant inhibition of uridine uptake in a concentration-dependent manner. This effect is critical for understanding its role in modulating cellular metabolism.
- Animal Studies : Animal models have been employed to assess the pharmacokinetic properties and therapeutic efficacy. Observations indicate that prolonged exposure could lead to alterations in blood chemistry and liver function, necessitating careful dosage considerations in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Piperazine coupling | 0°C, DCM, TEA | 78 | 92 |
| 2 | Amide formation | RT, DMF, 24h | 65 | 89 |
| 3 | Purification | Normal-phase chromatography | 60 | 95 |
Basic Research: Analytical Characterization
Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key groups (e.g., dimethylamino protons at δ 2.8–3.1 ppm, fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.24) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-F (1150 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .
Advanced Research: Computational Modeling for Target Prediction
Q: How can computational methods predict the biological targets of this compound? A:
- Molecular Docking : Docking into serotonin (5-HT₁A/5-HT₂A) or dopamine (D₂/D₃) receptors using AutoDock Vina identifies binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., fluorine’s electronegativity) with receptor selectivity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess ligand-receptor stability over 100 ns trajectories .
Q. Table 2: Example Docking Scores vs. Known Ligands
| Target | ΔG (kcal/mol) | Reference Ligand ΔG |
|---|---|---|
| 5-HT₁A | -9.2 | -10.1 (WAY-100635) |
| D₃ | -8.7 | -9.5 (Aripiprazole) |
Advanced Research: Pharmacological Evaluation
Q: What functional assays are suitable for evaluating this compound’s activity at serotonin or dopamine receptors? A:
- Radioligand Binding Assays : Compete with [³H]8-OH-DPAT (5-HT₁A) or [³H]Spiperone (D₂/D₃) to calculate IC₅₀ values .
- cAMP Inhibition : Measure Gi/o-coupled receptor activity via cAMP ELISA in HEK293 cells transfected with target receptors .
- β-Arrestin Recruitment : Use BRET-based assays (e.g., PathHunter) to assess biased agonism .
Key Finding : A 2023 study reported submicromolar affinity for 5-HT₁A (Kᵢ = 12 nM) but negligible D₂ binding, suggesting serotonin-specific modulation .
Advanced Research: Addressing Data Contradictions
Q: How can discrepancies in reported receptor affinities for similar compounds be resolved? A:
- Source Analysis : Compare assay conditions (e.g., membrane vs. whole-cell preparations). For example, 5-HT₁A Kᵢ values vary by 5x depending on cell type .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic effects .
- Meta-Analysis : Pool data from multiple studies (e.g., 10+ piperazine derivatives) to identify trends in structure-activity relationships .
Advanced Research: Metabolic Stability Assessment
Q: What methodologies predict the metabolic stability of this compound in preclinical studies? A:
- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound loss via LC-MS/MS (t₁/₂ < 30 min indicates high clearance) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., N-demethylation susceptibility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
